6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 2201390-57-8
Cat. No.: VC4245096
Molecular Formula: C18H21N5OS
Molecular Weight: 355.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201390-57-8 |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.46 |
| IUPAC Name | 6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H21N5OS/c1-18(2,3)14-4-5-15(24)23(21-14)10-12-8-22(9-12)17-16-13(6-7-25-16)19-11-20-17/h4-7,11-12H,8-10H2,1-3H3 |
| Standard InChI Key | ZUQWQQBZGPZMOR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 |
Introduction
6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C18H21N5OS and a molecular weight of 355.5 g/mol . This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Preparation
While specific synthesis protocols for 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization.
Comparison with Similar Compounds
Compounds with similar structures, such as 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, have a molecular weight of 383.5 g/mol and share similar structural motifs but differ in the type of heterocyclic ring attached to the thieno[3,2-d]pyrimidine moiety . This variation can significantly impact biological activity and pharmacokinetic properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | C18H21N5OS | 355.5 |
| 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | C20H25N5OS | 383.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume